![molecular formula C13H12N6O2 B2500178 6-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-3-carboxamid CAS No. 1795485-59-4](/img/structure/B2500178.png)

6-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C13H12N6O2 and its molecular weight is 284.279. The purity is usually 95%.

BenchChem offers high-quality 6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

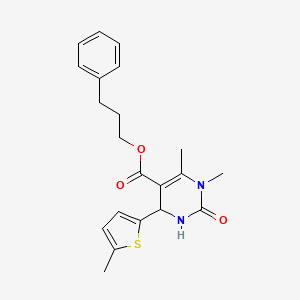

- Biginelli-Reaktion: Die Synthese von LaSOM® 293 beinhaltet die Biginelli-Reaktion, eine dreikomponentige Reaktion zwischen einem Aldehyd, einer Wasserstoffmethylen-aktiven Verbindung und Harnstoff (oder einem Analogon davon). Diese Reaktion bietet einen schnellen und direkten Weg zu hochfunktionalisierten Heterocyclen, was sie für die Arzneimittelforschung wertvoll macht .

- Antikrebs-Potenzial: Dihydropyrimidinone (DHPMs) wie LaSOM® 293 wurden auf ihre pharmakologischen Wirkungen untersucht, insbesondere in der Entwicklung von Antikrebsmitteln. Monastrol, ein DHPM, wirkt als Kinesin-5-Inhibitor, was zu einem Zellzyklus-Arrest und Apoptose führt .

- LaSOM® 293 zeigt antimikrobielle Eigenschaften. Neuartige Derivate dieser Verbindung wurden synthetisiert und auf ihr antimikrobielles Potenzial hin untersucht. Weitere Studien könnten seine Wirksamkeit gegen bestimmte Krankheitserreger untersuchen .

- Ein Derivat von LaSOM® 293, genauer gesagt 6-Methyl-4-(4-nitrophenyl)-2-oxo-N-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidin-5-carboxamid, zeigte eine starke Aktivität gegen Mycobacterium tuberculosis (MTB) und INH-resistentes MTB. Dieser Befund unterstreicht sein Potenzial als Antituberkulosemittel .

- Die Synthese von LaSOM® 293 beinhaltet die Huisgen-1,3-dipolare Cycloaddition, die seine Nützlichkeit in der organischen Synthese zeigt. Forscher können seine Anwendung als Katalysator oder Baustein in anderen Reaktionen untersuchen .

- Die effiziente Synthese von 3,4-Dihydropyrimidin-2-onen, katalysiert durch NH₂SO₃H unter Ultraschallbestrahlung, könnte ein interessanter Weg für weitere Untersuchungen sein. Die Struktur von LaSOM® 293 könnte zu seiner Reaktivität unter solchen Bedingungen beitragen .

- Forscher können QSAR-Studien durchführen, um die Beziehung zwischen der Struktur von LaSOM® 293 und seiner biologischen Aktivität zu verstehen. Prädiktive Modelle, die auf molekularen Deskriptoren basieren, könnten die weitere Optimierung leiten .

Medizinische Chemie und Arzneimittelentwicklung

Antibakterielle Aktivität

Antituberkulose-Aktivität

Organische Synthese und Katalyse

Ultraschall-gestützte Synthese

Quantitative Struktur-Aktivitäts-Beziehung (QSAR)-Studien

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Mode of Action

It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the observed antimycobacterial effects .

Biochemical Pathways

It is likely that the compound interferes with essential metabolic processes in the target organisms, leading to their death or inhibition .

Result of Action

The compound has shown significant antimycobacterial activity, with some derivatives exhibiting inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound may have potential as a novel antimycobacterial agent.

Eigenschaften

IUPAC Name |

6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-8-7-19-11(13(21)16-8)10(17-18-19)12(20)15-6-9-4-2-3-5-14-9/h2-5,7H,6H2,1H3,(H,15,20)(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSOUCVJEZRGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-hydroxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2500099.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2500100.png)

![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2500106.png)

![N-(3,4-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2500108.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide](/img/structure/B2500115.png)

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/new.no-structure.jpg)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2500117.png)